molecular formula C20H18N2O3 B1395364 6-hydroxy-4-oxo-N-(1-phenylethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide CAS No. 384361-71-1

6-hydroxy-4-oxo-N-(1-phenylethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Cat. No. B1395364
CAS RN: 384361-71-1
M. Wt: 334.4 g/mol
InChI Key: UVILXWZMEDEBBV-UHFFFAOYSA-N
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Description

This compound is a derivative of quinoline, a class of compounds that are often biologically active . Quinolines have been studied for their potential therapeutic properties .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many quinoline derivatives interact with cellular targets such as enzymes or receptors, influencing their activity .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. If it shows promising biological activity, it could be studied as a potential therapeutic agent .

properties

IUPAC Name

9-hydroxy-11-oxo-N-(1-phenylethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-12(13-6-3-2-4-7-13)21-19(24)16-18(23)15-9-5-8-14-10-11-22(17(14)15)20(16)25/h2-9,12,23H,10-11H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVILXWZMEDEBBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-hydroxy-4-oxo-N-(1-phenylethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
Reactant of Route 2
Reactant of Route 2
6-hydroxy-4-oxo-N-(1-phenylethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
Reactant of Route 3
Reactant of Route 3
6-hydroxy-4-oxo-N-(1-phenylethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
Reactant of Route 4
Reactant of Route 4
6-hydroxy-4-oxo-N-(1-phenylethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
Reactant of Route 5
6-hydroxy-4-oxo-N-(1-phenylethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
Reactant of Route 6
Reactant of Route 6
6-hydroxy-4-oxo-N-(1-phenylethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

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